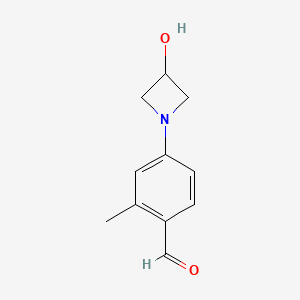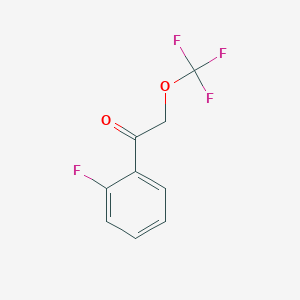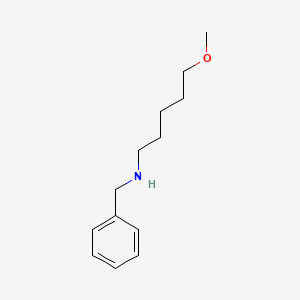![molecular formula C13H16BrN3O2 B13165101 2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13165101.png)
2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol is a complex organic compound with a molecular weight of 362.65 g/mol It is characterized by the presence of a bromine atom, a pyrazole ring, and a methoxyphenol group
Preparation Methods
The synthesis of 2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol include other brominated phenols and pyrazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For instance:
2-Bromo-4-methylphenol: Lacks the pyrazole moiety and has different reactivity.
4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol: Lacks the bromine atom, affecting its chemical behavior
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H16BrN3O2 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
2-bromo-4-[[(1-ethylpyrazol-4-yl)amino]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C13H16BrN3O2/c1-3-17-8-10(7-16-17)15-6-9-4-11(14)13(18)12(5-9)19-2/h4-5,7-8,15,18H,3,6H2,1-2H3 |
InChI Key |
GJCIATLMIJZZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC(=C(C(=C2)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13165041.png)


![2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13165055.png)




![1-[1-(Methylamino)cyclobutyl]ethan-1-one](/img/structure/B13165098.png)

